molecular formula C11H12ClNO B13686626 1-(2-Chloro-5-methylphenyl)-2-pyrrolidinone

1-(2-Chloro-5-methylphenyl)-2-pyrrolidinone

Cat. No.: B13686626
M. Wt: 209.67 g/mol
InChI Key: KZVXPTVAPOULPO-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-methylphenyl)-2-pyrrolidinone is an organic compound characterized by a pyrrolidinone ring substituted with a 2-chloro-5-methylphenyl group

Preparation Methods

The synthesis of 1-(2-Chloro-5-methylphenyl)-2-pyrrolidinone typically involves the reaction of 2-chloro-5-methylphenylamine with a suitable pyrrolidinone precursor. One common method is the cyclization of N-(2-chloro-5-methylphenyl)acetamide under acidic or basic conditions to form the desired pyrrolidinone ring. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-(2-Chloro-5-methylphenyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloro-5-methylphenyl)-2-pyrrolidinone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-methylphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Chloro-5-methylphenyl)-2-pyrrolidinone can be compared with other similar compounds, such as:

    1-(2-Chloro-5-methylphenyl)-3-pyrrolidinone: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.

    1-(2-Chloro-5-methylphenyl)-2-piperidinone: Contains a piperidinone ring instead of a pyrrolidinone ring, resulting in different reactivity and applications.

    1-(2-Chloro-5-methylphenyl)-2-azetidinone: Features an azetidinone ring, which affects its chemical behavior and potential uses. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties that make it suitable for various applications.

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

1-(2-chloro-5-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H12ClNO/c1-8-4-5-9(12)10(7-8)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3

InChI Key

KZVXPTVAPOULPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)N2CCCC2=O

Origin of Product

United States

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